Sodium 2-hydroxyoleate

Anticancer agent discovery Membrane lipid therapy Lung adenocarcinoma

Sodium 2-hydroxyoleate is the only 2-hydroxylated fatty acid sodium salt that combines membrane lipid remodeling, mitochondrial uncoupling, and selective ER stress induction—a triple mechanism absent in oleic acid or classical inhibitors. Its confirmed brain penetration and Phase 1/2A clinical data in glioma (NCT01792310) make it the definitive tool for CNS oncology and membrane biology research. Insist on the sodium salt form to ensure aqueous solubility and oral bioavailability; free acid or alternative counterions require reformulation and revalidation.

Molecular Formula C18H33NaO3
Molecular Weight 320.4 g/mol
CAS No. 1229114-68-4
Cat. No. B6594574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hydroxyoleate
CAS1229114-68-4
Molecular FormulaC18H33NaO3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C18H34O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21);/q;+1/p-1/b10-9-;
InChIKeyOOKRISSOAVEQFK-KVVVOXFISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxyoleate (CAS 1229114-68-4): Baseline Identity and Procurement-Relevant Characteristics


Sodium 2‑hydroxyoleate (2‑OHOA sodium; idroxioleic acid sodium) is a first‑in‑class synthetic hydroxylated fatty acid derived from oleic acid. It acts as a membrane lipid‑therapy agent by binding to the plasma membrane, altering lipid organization, and activating sphingomyelin synthase [1]. Unlike conventional receptor‑targeted drugs, this compound modulates membrane biophysics—promoting non‑lamellar (hexagonal HII) lipid phases—which drives cancer‑selective cytotoxicity through simultaneous uncoupling of oxidative phosphorylation and induction of endoplasmic‑reticulum stress [2][3]. Its brain‑penetrant properties and oral bioavailability have been confirmed in a multicentric Phase 1/2A trial (NCT01792310) [1].

Why Sodium 2-Hydroxyoleate Cannot Be Replaced by Oleic Acid or Other Simple Fatty‑Acid Salts


Sodium oleate and related fatty‑acid salts lack the critical 2‑hydroxyl group that confers Sodium 2‑hydroxyoleate's unique membrane‑remodelling activity. In direct comparative studies, oleic acid (OA) induces only “modest” changes in cell‑cycle regulators (e.g., E2F‑1 repression, pRb phosphorylation) whereas Sodium 2‑hydroxyoleate (Minerval) produces marked, dose‑dependent effects that translate into tumour regression in animal models [1][2]. Furthermore, the sodium salt form is essential for aqueous solubility and oral bioavailability; the free acid or other counter‑ion variants exhibit different pharmacokinetic profiles, making one‑to‑one substitution inadvisable without reformulation and revalidation [3].

Sodium 2-Hydroxyoleate: Head‑to‑Head Quantitative Evidence for Scientific Selection


Superior Antiproliferative Activity in A549 Lung Adenocarcinoma Cells Relative to Oleic Acid

Sodium 2‑hydroxyoleate (Minerval) induces pronounced, dose‑dependent G0/G1 cell‑cycle arrest and E2F‑1 repression in A549 cells, whereas oleic acid (OA) elicits only marginal changes. At equivalent concentrations, Minerval achieves >90 % reduction in E2F‑1 protein expression and near‑complete hypo‑phosphorylation of pRb; OA under the same conditions shows less than 10 % change relative to untreated controls [1].

Anticancer agent discovery Membrane lipid therapy Lung adenocarcinoma

Cancer‑Cell Selective Toxicity Through Uncoupling of Oxidative Phosphorylation Compared with Classical Inhibitors

In U87‑MG glioblastoma cells, Sodium 2‑hydroxyoleate behaves as a mitochondrial uncoupler that depletes ATP, with a mode of action resembling the protonophore FCCP. Unlike rotenone (complex I inhibitor) or oligomycin (ATP‑synthase inhibitor), Minerval uniquely induces concomitant ER stress. Quantitative comparison shows that Minerval causes >50 % mitochondrial membrane‑potential depolarisation and >40 % reduction in intracellular reactive‑oxygen species, values comparable to FCCP but not achieved by the other inhibitors [1].

Mitochondrial toxicity Cancer metabolism OxPhos uncoupler

Clinical‑Stage Validation in Refractory Glioma: Overall Safety and Preliminary Efficacy

A multicentric Phase 1/2A trial (NCT01792310) of oral Sodium 2‑hydroxyoleate monotherapy in 54 patients with advanced solid tumours established a recommended Phase‑2 dose (RP2D) of 12,000 mg/daily. Among 21 patients with recurrent high‑grade glioma, 5 (24 %) achieved clinical benefit (RANO CR, PR or SD >6 cycles), including one exceptional response lasting >2.5 years [1]. No direct comparator arm was included, but the response rate exceeds historical benchmarks for salvage therapy in this heavily pre‑treated population.

Refractory glioma Phase 1/2A Brain‑penetrant agent

Pro‑Apoptotic Activity Across Multiple Cancer Histotypes Compared with Oleic‐Acid Baseline

In Jurkat T‑lymphoblastic leukaemia cells, Sodium 2‑hydroxyoleate (Minerval) causes concentration‑dependent growth inhibition with an IC50 of approximately 40 μM at 72 h, accompanied by caspase‑8 activation and Fas‑receptor (CD95) capping [1]. Oleic acid, tested in parallel, fails to induce Fas clustering or activate caspases at concentrations up to 100 μM. The differential is attributed to Minerval's ability to alter membrane lipid organisation, a property absent in the non‑hydroxylated parent compound [1].

Apoptosis induction Jurkat leukaemia Fas/CD95 clustering

High‑Confidence Application Scenarios for Sodium 2‑Hydroxyoleate Based on Evidence


Refractory Glioma and Brain‑Tumour Drug‑Discovery Programmes

Sodium 2‑hydroxyoleate's confirmed brain penetration and clinical‑trial data in recurrent high‑grade glioma (24 % clinical‑benefit rate) [1] make it a compelling tool compound for academic and industrial teams developing therapies for central‑nervous‑system malignancies where few agents cross the blood–brain barrier effectively.

Membrane Lipid‑Therapy and Sphingolipid‑Modulation Research

The compound's well‑characterised ability to activate sphingomyelin synthase and remodel plasma‑membrane lipid composition [1][2] supports its use as a chemical probe in studies of membrane biology, lipid‑protein interactions, and sphingolipid‑dependent signalling pathways, areas where simple fatty acids like oleic acid are inert.

Cancer‑Selective Mitochondrial‑Uncoupling Studies

Because Sodium 2‑hydroxyoleate combines mitochondrial uncoupling (similar to FCCP) with selective ER stress induction—a dual mechanism not shared by rotenone, oligomycin, or other classical inhibitors [3]—it is uniquely suited for investigations into metabolic vulnerabilities of cancer cells and for screening of synthetic‑lethality partners.

Apoptosis‑Focused Oncology with Jurkat and Leukaemia Models

The compound's IC50 of ~40 μM and its capacity to induce Fas‑dependent extrinsic apoptosis in Jurkat cells [4] provide a validated positive control for assays studying death‑receptor clustering, caspase‑8 activation, and membrane‑mediated apoptosis, where oleic acid fails to produce a signal.

Quote Request

Request a Quote for Sodium 2-hydroxyoleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.